molecular formula C22H27N5O4 B2788603 8-(3,4-dimethoxyphenethyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896856-25-0

8-(3,4-dimethoxyphenethyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2788603
CAS RN: 896856-25-0
M. Wt: 425.489
InChI Key: UZYOVEWLRDRLFS-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenethylamine (DMPEA) is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .


Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxyphenethylamine is represented by the linear formula: (CH3O)2C6H3CH2CH2NH2 .


Chemical Reactions Analysis

Imidazole and its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

3,4-Dimethoxyphenethylamine has a molecular weight of 181.23 g/mol . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of imidazole and its derivatives is not specifically mentioned, but they are known to show a broad range of chemical and biological properties .

Safety and Hazards

The safety data sheet for 3,4-Dimethoxyphenethylamine recommends its use for laboratory chemicals . It advises against its use for food, drug, pesticide or biocidal product use .

properties

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4/c1-7-25-20(28)18-19(24(4)22(25)29)23-21-26(13(2)14(3)27(18)21)11-10-15-8-9-16(30-5)17(12-15)31-6/h8-9,12H,7,10-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYOVEWLRDRLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C(=C(N3CCC4=CC(=C(C=C4)OC)OC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,4-dimethoxyphenethyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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